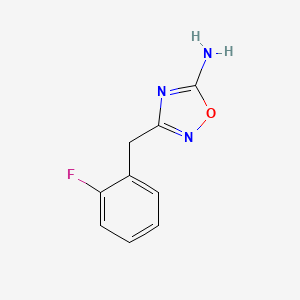

3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Heterocyclic Chemistry

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in medicinal chemistry due to its unique bioisosteric properties, often acting as a replacement for ester and amide functionalities in drug-like molecules. acs.orgnih.gov The stability of the 1,2,4-oxadiazole ring in aqueous media makes it a desirable feature in the design of therapeutic agents. researchgate.net

Compounds containing the 1,2,4-oxadiazole nucleus exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.govnih.govchim.it Its presence has been identified in several commercially available drugs, underscoring its importance as a "privileged scaffold" in drug discovery. researchgate.netnih.gov The versatility of this heterocycle allows for the synthesis of a vast number of derivatives with diverse biological applications. nih.gov

Historical Context of 1,2,4-Oxadiazole Synthesis and Initial Research

The first synthesis of the 1,2,4-oxadiazole ring was accomplished in 1884 by Tiemann and Krüger, who initially referred to it as "furo[ab1]diazole". nih.gov For nearly eight decades following its discovery, the 1,2,4-oxadiazole heterocycle received limited attention from the chemical community. nih.gov

It wasn't until the 1960s that interest in this scaffold was revitalized, largely due to the discovery of its tendency to undergo photochemical rearrangements into other heterocyclic systems. nih.gov In recent decades, there has been a significant increase in research and publications related to 1,2,4-oxadiazoles, driven by their utility in medicinal chemistry and materials science. The most common synthetic methods for creating 1,2,4-oxadiazole derivatives involve the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.gov

Role of Fluorine Substitution in Aromatic Systems within Chemical Research

The strategic incorporation of fluorine into organic molecules, particularly in aromatic systems, is a widely used strategy in drug design and development. researchgate.net The introduction of fluorine can significantly enhance a molecule's pharmacokinetic and physicochemical properties. nih.gov

Key effects of fluorine substitution include:

Improved Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic oxidation by enzymes like cytochrome P450. This can increase the half-life of a drug in the body. mdpi.com

Enhanced Membrane Permeation: Fluorine's high lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier. researchgate.netbenthamscience.com

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the potency of a drug candidate. nih.gov

Modulation of pKa: The powerful electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for controlling a compound's physical properties and biological activity. researchgate.net

The increasing number of fluorinated drugs approved by regulatory agencies highlights the significant impact of this element in modern medicinal chemistry. researchgate.net

| Property Enhanced by Fluorine | Consequence in Drug Design |

| Metabolic Stability | Increased drug half-life and duration of action. mdpi.com |

| Membrane Permeability | Improved absorption and distribution in the body. researchgate.net |

| Binding Affinity | Higher potency and selectivity for the target. nih.gov |

| pKa Modulation | Optimized solubility and ionization at physiological pH. researchgate.net |

Overview of the 5-Amino-1,2,4-Oxadiazole (B13162853) Substructure in Current Research

The 5-amino-1,2,4-oxadiazole moiety is a key substructure that has been the focus of significant research. A convenient and straightforward synthesis of these compounds involves the reaction of amidoximes with carbodiimides. nih.gov This substructure serves as a versatile building block for further derivatization, allowing for the creation of a diverse library of compounds for biological screening. nih.gov

Research has shown that derivatives of 5-amino-1,2,4-oxadiazole exhibit notable biological activities. For instance, certain compounds from this class have demonstrated significant in vivo anti-inflammatory activity in preclinical models. nih.govresearchgate.net The ability of these compounds to be readily synthesized and modified makes them attractive candidates for further investigation in the development of new therapeutic agents. researchgate.net The synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles can also be achieved through efficient methods like PIDA-mediated intramolecular oxidative cyclization, providing another route to this important class of compounds. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN3O |

|---|---|

Molecular Weight |

193.18 g/mol |

IUPAC Name |

3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |

InChI Key |

KRDGDADEZUQRNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NOC(=N2)N)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 2 Fluorobenzyl 1,2,4 Oxadiazol 5 Amine Scaffold

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is among the least aromatic of the five-membered heterocyclic systems, which contributes to its high propensity to rearrange into more stable heterocyclic structures. This reactivity is also a consequence of several intrinsic features: a weak O–N bond, the electrophilic nature of carbons C(3) and C(5), and the ability of the ring's oxygen to function as an effective internal leaving group. chim.it

The inherent instability of the 1,2,4-oxadiazole ring makes it a versatile precursor for the synthesis of other heterocyclic systems through rearrangement reactions. researchgate.netosi.lv These transformations often involve the cleavage of the weak O(1)-N(2) bond. Three prominent rearrangement reactions are the Boulton–Katritzky Rearrangement (BKR), the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement, and the Migration – Nucleophilic Attack – Cyclization (MNAC) pathway. researchgate.netosi.lv

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal interconversion between two five-membered heterocycles. chim.itacs.org It involves an internal nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain at the C(3) position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.itacs.org This leads to the cleavage of the O-N bond and the formation of a new heterocyclic ring. chim.it Depending on the nature of the side chain, various heterocycles such as 1,2,4-triazoles or imidazoles can be synthesized. chim.itacs.org

The ANRORC mechanism is another significant pathway, particularly for 1,2,4-oxadiazoles bearing a good leaving group or an electron-withdrawing substituent at the C(5) position. chim.it The reaction is initiated by the attack of an external bidentate nucleophile at the electrophilic C(5) carbon, leading to the opening of the oxadiazole ring. Subsequent intramolecular cyclization and extrusion of a small molecule yield a new heterocyclic system. chim.it

The MNAC pathway has also been observed, particularly in photochemically induced rearrangements of 3-amino-1,2,4-oxadiazoles, leading to the formation of other heterocycles. nih.gov

| Rearrangement Type | Description | Typical Conditions | Resulting Heterocycle(s) | Reference |

|---|---|---|---|---|

| Boulton–Katritzky Rearrangement (BKR) | Intramolecular nucleophilic attack from a C(3) side chain onto the N(2) atom, causing ring transformation. | Thermal, often under basic conditions. | 1,2,4-Triazoles, Imidazoles, Isoxazolines. | chim.itacs.org |

| Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) | Nucleophilic attack at C(5), ring opening, followed by intramolecular cyclization. | Reaction with bidentate nucleophiles (e.g., hydrazine, hydroxylamine). | Indazoles, Tetrahydro-isoxazolo-pyrimidines. | chim.it |

| Migration – Nucleophilic Attack – Cyclization (MNAC) | Involves migration of a group, nucleophilic attack, and cyclization, often observed as a competitive photochemical pathway. | Photochemical (UV irradiation). | 1,3,4-Oxadiazoles. | chim.itnih.gov |

Beyond the classic named rearrangements, the 1,2,4-oxadiazole ring is susceptible to transformations induced by thermal energy or photochemical irradiation. chim.it These reactions are generally initiated by the cleavage of the labile O-N bond. chim.it

Thermally induced reactions, aside from the BKR, can include pyrolytic fragmentation depending on the substituents and conditions. The application of heat facilitates the cleavage of the weakest bonds, initiating transformations into more stable molecular arrangements. chim.it

Photochemical reactions of 1,2,4-oxadiazoles have been extensively studied. chim.it UV irradiation typically excites the molecule, leading to the homolytic or heterolytic cleavage of the O-N bond. This generates highly reactive open-chain intermediates which can be described as having zwitterionic, bi-radical, or nitrene-like characteristics. chim.it The ultimate products are highly dependent on the reaction conditions, the solvent, and the nature of the substituents on the oxadiazole ring. chim.it For instance, irradiation of 3-amino-5-aryl-1,2,4-oxadiazoles can lead to photoisomerization into 1,3,4-oxadiazoles via a "ring contraction-ring expansion" (RCRE) route. rsc.org In other cases, an internal-cyclization isomerization (ICI) route can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.itnih.gov

| Condition | Initial Event | Intermediate(s) | Potential Product(s) | Reference |

|---|---|---|---|---|

| Thermal (Heating) | Cleavage of the O-N bond; initiation of intramolecular rearrangements like BKR. | Varies depending on side chain. | Rearranged heterocycles (e.g., 1,2,4-triazoles). | chim.itacs.org |

| Photochemical (UV Irradiation) | Cleavage of the O-N bond upon photo-excitation. | Zwitterionic, bi-radical, or nitrene-like intermediates. | 1,3,4-Oxadiazoles, regioisomeric 1,2,4-Oxadiazoles, open-chain products. | chim.itrsc.org |

Reactivity of the 5-Amino Group

The primary amino group at the C(5) position of the 1,2,4-oxadiazole ring is a key site for derivatization, acting as a potent nucleophile. This functional group allows for the introduction of a wide variety of substituents, enabling the modulation of the molecule's physicochemical and biological properties.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it nucleophilic, allowing it to readily react with a range of electrophiles. These reactions are fundamental for building more complex molecules from the 5-amino-1,2,4-oxadiazole (B13162853) core. Common electrophiles include acyl chlorides, anhydrides, and alkyl halides. For example, the reaction with acylating agents leads to the formation of stable amide derivatives. nih.gov

While the amino group itself is not a leaving group for nucleophilic aromatic substitution (SNAr) on the oxadiazole ring, its presence influences the electronic properties of the ring. SNAr reactions are more commonly observed at the C(5) position when it is substituted with a good leaving group, such as a halogen or a trichloromethyl group. chim.itresearchgate.net In such cases, nucleophiles like primary or secondary amines can displace the leaving group to form 5-amino-substituted 1,2,4-oxadiazoles. researchgate.net

A variety of derivatization strategies can be employed to functionalize the 5-amino group. These methods are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Acylation: This is one of the most straightforward derivatization methods, involving the reaction of the 5-amino-1,2,4-oxadiazole with acylating agents like acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acylated derivatives (amides). nih.gov

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines can be a competing process.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a convenient route to N-substituted ureas and thioureas, respectively. These functional groups are valuable for their hydrogen bonding capabilities.

| Reaction Type | Reagent | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Acyl chloride, Anhydride | Amide | nih.gov |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | General reactivity |

| Urea Formation | Isocyanate | Urea | General reactivity |

| Thiourea Formation | Isothiocyanate | Thiourea | General reactivity |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | General reactivity |

Reactivity of the 2-Fluorobenzyl Substituent

The 2-fluorobenzyl group attached at the C(3) position also offers opportunities for chemical modification, primarily involving the aromatic ring and the benzylic methylene (B1212753) bridge. The presence of a fluorine atom on the phenyl ring significantly influences its reactivity. researchgate.net

Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). The fluorine atom acts as an ortho, para-director for incoming electrophiles, although the deactivating nature of the halogen generally leads to slower reaction rates. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the 2-fluorobenzyl ring would be expected to yield primarily 4- and 6-substituted products, relative to the benzyl (B1604629) attachment point.

The benzylic protons of the -CH₂- group are susceptible to radical reactions, such as radical halogenation (e.g., using N-bromosuccinimide), which would install a halogen at the benzylic position. This halogenated intermediate can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the position alpha to the oxadiazole ring. The electron-withdrawing nature of the adjacent 1,2,4-oxadiazole ring may also influence the reactivity of these benzylic protons.

Influence of Fluorine on Aromatic Ring Reactivity

The presence of a fluorine atom on the benzyl group significantly influences the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions. Fluorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also has a lone pair of electrons that can be donated to the ring through a resonance effect (+M), which is directing to the ortho and para positions.

In the case of 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine, the fluorine atom is at the ortho position relative to the methylene bridge. For electrophilic aromatic substitution, the fluorine atom will direct incoming electrophiles to the para position (position 5 of the benzene ring) and to the other ortho position (position 3 of the benzene ring). The inherent deactivating nature of fluorine means that harsher reaction conditions may be required for these substitutions compared to unsubstituted benzene.

Conversely, in nucleophilic aromatic substitution (SNA), the fluorine atom can act as a leaving group, particularly if there are strong electron-withdrawing groups on the aromatic ring that can stabilize the intermediate Meisenheimer complex. However, in the absence of such activating groups, direct nucleophilic displacement of the fluorine atom is generally difficult.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzyl Ring of this compound

| Reagent/Reaction | Predicted Major Product(s) | Predicted Minor Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 3-(2-Fluoro-5-nitrobenzyl)-1,2,4-oxadiazol-5-amine | 3-(2-Fluoro-3-nitrobenzyl)-1,2,4-oxadiazol-5-amine |

| Br₂/FeBr₃ (Bromination) | 3-(5-Bromo-2-fluorobenzyl)-1,2,4-oxadiazol-5-amine | 3-(3-Bromo-2-fluorobenzyl)-1,2,4-oxadiazol-5-amine |

| SO₃/H₂SO₄ (Sulfonation) | 5-((5-Amino-1,2,4-oxadiazol-3-yl)methyl)-4-fluorobenzene-1-sulfonic acid | 3-((5-Amino-1,2,4-oxadiazol-3-yl)methyl)-2-fluorobenzene-1-sulfonic acid |

Chemical Modifications of the Benzyl Moiety

The benzyl moiety of this compound offers several sites for chemical modification, including the aromatic ring (as discussed above) and the methylene bridge.

Reactions at the Methylene Bridge:

The benzylic protons of the methylene bridge are susceptible to radical substitution reactions, such as halogenation, under appropriate conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator). This would introduce a halogen atom at the methylene bridge, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Oxidation of the methylene bridge can also be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, which would convert the benzyl group into a benzoyl group. This transformation would significantly alter the electronic and steric properties of the molecule.

Table 2: Potential Derivatization Reactions of the Benzyl Moiety

| Reagent/Conditions | Reaction Type | Potential Product |

| N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Radical Bromination | 3-(Bromo(2-fluorophenyl)methyl)-1,2,4-oxadiazol-5-amine |

| KMnO₄, H₂O, heat | Oxidation | (2-Fluorophenyl)(5-amino-1,2,4-oxadiazol-3-yl)methanone |

| NaH, R-X (where R is an alkyl or acyl group) | Alkylation/Acylation | 3-(1-(2-Fluorophenyl)alkyl/acyl)-1,2,4-oxadiazol-5-amine |

It is important to note that the specific reaction conditions would need to be carefully optimized to achieve the desired transformations and to avoid unwanted side reactions on other parts of the molecule, such as the amino group of the oxadiazole ring.

Computational Chemistry and Cheminformatics in 3 2 Fluorobenzyl 1,2,4 Oxadiazol 5 Amine Research

Molecular Modeling and Docking Studies for Target Identification

Molecular modeling and docking are pivotal computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine, these studies are crucial for identifying potential protein targets and elucidating the structural basis of its biological activity. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein.

Docking simulations for related 1,2,4-oxadiazole (B8745197) derivatives have been instrumental in identifying potential anticancer agents by targeting key enzymes in cell proliferation and angiogenesis, such as Cyclin-Dependent Kinase 2 (CDK-2) and Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net These studies help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.

A primary outcome of molecular docking is the detailed prediction of interactions between the ligand (this compound) and the amino acid residues within the protein's active site. These interactions are fundamental to the compound's mechanism of action. The hydrophilic and electron-donating characteristics of the 1,2,4-oxadiazole ring facilitate binding with enzymes and other biomolecules through non-covalent interactions. nih.gov

Commonly predicted interactions for this class of compounds include:

Hydrogen Bonds: The amine group and the nitrogen and oxygen atoms in the oxadiazole ring are potential hydrogen bond donors and acceptors. Studies on similar oxadiazoles (B1248032) show hydrogen bond formation with key residues like ASP145, GLU12, and LEU83 in the CDK-2 active site. researchgate.net Another study on 1,2,4-oxadiazole derivatives targeting VEGFR-2 predicted hydrogen bonds with Asp1044 and Lys866. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) group, particularly the phenyl ring, can engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as LEU83, PHE82, and ILE10. researchgate.net

Pi-Interactions: The aromatic rings (both the fluorobenzyl and the oxadiazole) can participate in π-π stacking or π-cation interactions with corresponding residues in the protein target.

These predicted interactions provide a rational basis for the compound's affinity and selectivity towards a specific biological target.

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein. This affinity is typically expressed as a negative value in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger, more favorable binding interaction. nih.gov These estimations are critical for ranking potential drug candidates and predicting their potency.

| Compound Class | Protein Target | Scoring Function | Estimated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) Derivatives | CDK-2 (PDB: 2R3J) | Glide Docking Score | -10.1 to -10.7 | researchgate.net |

| 1,2,4-Oxadiazole-5-Fluorouracil Derivatives | VEGFR-2 (PDB: 1YWN) | Moldock Score | -156.2 to -157.9 | nih.gov |

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Tubulin | Docking Score | -7.5 to -8.0 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a series of related compounds like fluorinated oxadiazoles, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

Two-dimensional (2D)-QSAR models are the simplest form of QSAR, relying on molecular descriptors calculated from the 2D representation of the molecule. These models are computationally less intensive than their 3D counterparts and are effective for datasets of structurally similar compounds. mdpi.com

The general methodology involves:

Data Set Collection: A series of fluorinated oxadiazole compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: A wide range of 2D molecular descriptors are calculated for each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously evaluated using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. researchgate.netnih.gov

A study on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives as anti-proliferative agents successfully developed a 2D-QSAR model using MLR with a high squared correlation coefficient (R²) of 0.906, indicating a strong correlation between the selected descriptors and the observed activity. researchgate.net

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. The selection of relevant descriptors is a critical step in building a predictive QSAR model. sciforum.net For oxadiazole derivatives, key descriptors often fall into several categories. researchgate.net

Quantum Chemical Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding chemical reactivity and interaction potential. researchgate.net

Constitutional Descriptors: These relate to the composition and connectivity of the molecule, including molecular weight, number of atoms, and number of specific functional groups. researchgate.net

Hydrophobicity Descriptors: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is vital for predicting a molecule's absorption, distribution, and metabolism. researchgate.net

In the QSAR study of 1,2,4-oxadiazol-5-amine derivatives, descriptors related to quantum chemistry, constitution, and hydrophobicity were found to be important for predicting anti-proliferative activity. researchgate.net This implies that a balance of electronic properties, size, and lipophilicity is essential for the biological outcome of these compounds.

| Descriptor Category | Example Descriptor | Potential Significance/Correlation | Reference |

|---|---|---|---|

| Hydrophobicity | LogP (Octanol/Water Partition Coefficient) | Correlates with membrane permeability and metabolic clearance. Optimal values are often sought for good absorption. | researchgate.net |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and binding interactions. | researchgate.net |

| Electronic | Dipole Moment (μ) | Indicates the overall polarity of the molecule, which can affect solubility and binding to polar sites in a receptor. | researchgate.net |

| Constitutional | Molecular Weight (MW) | Influences size and diffusion properties. Often constrained in drug design (e.g., Lipinski's Rule of Five). | researchgate.net |

| Topological | Wiener Index | Describes molecular branching, which can impact how a molecule fits into a binding pocket. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. nih.gov These methods simulate the movements of atoms in the complex over time, providing insights into its stability, flexibility, and the energetic landscape of binding. nih.gov

MD simulations can be used to:

Assess Complex Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period, researchers can determine if the docked pose is stable. A low and stable RMSD value suggests a persistent binding mode. nih.gov

Refine Docking Poses: MD simulations can refine the initial docking pose, allowing the ligand and protein to adjust their conformations for a more favorable interaction, potentially revealing binding modes missed by static docking.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which complements the scores from docking. researchgate.net

Analyze Conformational Flexibility: These simulations reveal which parts of the protein and ligand are rigid or flexible upon binding, which can be crucial for understanding the mechanism of action and for designing more rigid analogs with improved affinity. nih.gov

For novel 1,2,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of docked complexes within the active sites of targets like the Leishmania infantum CYP51 enzyme, adding confidence to the predictions made by molecular docking. nih.gov

Virtual Screening and Lead Optimization through Cheminformatics

The application of computational chemistry and cheminformatics has become an indispensable part of modern drug discovery, offering a rapid and cost-effective approach to identify and refine lead compounds. In the context of this compound and its analogues, these in silico methods are instrumental in navigating the vast chemical space to pinpoint promising candidates and guide their optimization into potent and selective therapeutic agents.

Virtual screening, a key computational technique, allows researchers to screen large libraries of chemical compounds against a biological target to identify those that are most likely to bind to it. This process can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening relies on the three-dimensional structure of the target protein. For instance, if the target of this compound is a known enzyme, molecular docking simulations can be performed to predict the binding affinity and orientation of thousands of compounds within the enzyme's active site. This approach was successfully utilized in the discovery of 1,2,4-oxadiazole antibiotics, which emerged from in silico docking and scoring efforts. nih.gov

In cases where the 3D structure of the target is unknown, ligand-based methods are employed. These techniques use the information from known active compounds, like the 1,2,4-oxadiazole scaffold, to identify other molecules with similar properties. Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method that develops mathematical models to correlate the chemical structure of compounds with their biological activity. For a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines, QSAR studies have been performed to understand the relationship between their structural features and anti-proliferative activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Once a "hit" compound like a 1,2,4-oxadiazole derivative is identified through virtual screening, the process of lead optimization begins. Cheminformatics plays a crucial role in this phase by guiding the modification of the hit compound to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. By analyzing the structure-activity relationships (SAR) within a series of analogues, medicinal chemists can make informed decisions about which functional groups to modify. For example, studies on 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives revealed that the nature of the substituent on the aryl ring significantly influences their biological activity. mdpi.com

The following table illustrates the kind of data generated during the lead optimization phase for a series of hypothetical 1,2,4-oxadiazole analogues, showcasing how modifications to the R-group affect the inhibitory concentration (IC50) against a target enzyme.

| Compound ID | R-Group | Target Enzyme IC50 (µM) |

| FB-OXA-1 | 2-Fluorobenzyl | 5.2 |

| FB-OXA-2 | 3-Fluorobenzyl | 3.8 |

| FB-OXA-3 | 4-Fluorobenzyl | 7.1 |

| FB-OXA-4 | 2-Chlorobenzyl | 4.5 |

| FB-OXA-5 | 3-Chlorobenzyl | 2.9 |

| FB-OXA-6 | 4-Chlorobenzyl | 6.3 |

This is a hypothetical data table for illustrative purposes.

Molecular dynamics simulations can further refine the understanding of the ligand-target interactions, providing insights into the stability of the complex over time. nih.gov This detailed molecular-level understanding is invaluable for designing next-generation compounds with improved pharmacological profiles. The integration of these computational strategies significantly accelerates the journey from an initial hit to a viable drug candidate, making it a cornerstone of modern research into therapeutic agents like this compound.

Structure Activity Relationship Sar Studies of 3 2 Fluorobenzyl 1,2,4 Oxadiazol 5 Amine Analogs

Impact of Substitution Patterns on Biological Activity

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is highly sensitive to the nature and position of substituents on the core heterocycle and its appended rings. The electron-withdrawing character of the 1,2,4-oxadiazole ring is more effectively exerted through its C-5 position than its C-3 position. nih.gov This electronic property is a key determinant in how substituent modifications translate into biological effects.

The substituent at the 3-position of the 1,2,4-oxadiazole ring plays a significant role in modulating biological activity. Studies comparing different substituents have revealed that both the size and electronic nature of the group are important.

For instance, research on Sirt2 inhibitors highlighted the necessity of a para-substituted phenyl ring at the 3-position for inhibitory action. nih.gov Further studies on anti-tubercular agents have shown that increasing the chain length and bulkiness of the substituent at the 3rd position can enhance anti-mycobacterial potential. nih.gov This suggests that the flexibility and spatial orientation conferred by a benzyl (B1604629) group, as opposed to a more rigid phenyl group, can be advantageous for binding to certain biological targets. The additional methylene (B1212753) linker in the benzyl group allows the appended phenyl ring to adopt a wider range of conformations, potentially leading to improved interactions with a receptor's binding pocket.

| 3-Position Substituent | General Observation | Implication for Activity | Source |

| Phenyl | A para-substituted phenyl ring was found to be a crucial substituent for Sirt2 inhibitory action. | The electronic properties and planarity of the phenyl ring are important for specific target interactions. | nih.gov |

| Alkyl/Benzyl | Increased chain length and bulkiness at the 3rd position were found to increase anti-mycobacterial potential. | A larger, more flexible substituent like a benzyl group may provide better steric fit and hydrophobic interactions. | nih.gov |

The introduction of fluorine atoms to the benzyl or phenyl ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The position of the fluorine atom is critical and can lead to significant differences in biological activity.

In the context of Sirt2 inhibitors, a para-substituted phenyl ring at the 3-position was identified as a key requirement for activity. nih.gov SAR studies on 1,2,4-oxadiazoles derived from cinnamic acid indicated that electron-withdrawing groups, including halogens, on the phenyl ring resulted in good anti-tubercular activity compared to electron-donating groups. nih.gov The specific placement of the fluorine atom, as in the parent compound's ortho position (2-Fluorobenzyl), influences the molecule's conformational preferences and electronic distribution, which can be critical for target engagement. While direct comparative studies on the ortho, meta, and para fluorination for this specific scaffold are not detailed in the provided sources, the general principles suggest that each positional isomer would exhibit a unique biological profile due to altered electronic and steric properties.

| Fluorination Position | General SAR Finding | Potential Implication | Source |

| Ortho (2-position) | The parent compound features this substitution. | May induce a specific torsional angle between the phenyl ring and the oxadiazole, which could be optimal for binding. | - |

| Meta (3-position) | Not explicitly detailed, but generally alters electronic distribution. | Could change the molecule's electrostatic interactions with the target protein. | - |

| Para (4-position) | A para-substituted phenyl ring was crucial for Sirt2 inhibition. | This position is often key for extending into a specific sub-pocket of a binding site; enhances metabolic stability. nih.gov | nih.govnih.gov |

The C-5 position of the 1,2,4-oxadiazole ring is highly susceptible to nucleophilic attack and is a primary point for introducing diversity to modulate activity. nih.gov The nature of the substituent at this position, whether it is a small hydrogen-bonding group like an amino group or a larger aryl moiety, profoundly impacts the compound's pharmacological properties.

The presence of a 5-amino group, as in the parent compound, provides a key hydrogen bond donor and acceptor site, which can be critical for anchoring the ligand in a receptor's active site. researchgate.net SAR studies on anti-proliferative agents have investigated a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines, indicating that substitutions on the 5-amino group's aryl ring are also a viable strategy for optimization. researchgate.net In other studies, replacing the amino group with a cyclic aminomethyl or a haloalkyl chain was also found to be crucial for Sirt2 inhibitory action. nih.gov The introduction of an aryl group directly at the 5-position creates a 3,5-diaryl-1,2,4-oxadiazole, a scaffold that has been explored for inducing apoptosis. nih.gov The choice between an amino group and an aryl group at C-5 fundamentally alters the molecule's size, polarity, and hydrogen bonding capacity.

| 5-Position Substituent | SAR Finding | Implication for Activity | Source |

| Amino | The 5-amino group can be derivatized to acetamides or substituted with aryl groups to modulate activity. | Provides crucial hydrogen bonding interactions. | researchgate.netresearchgate.net |

| Aryl | 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole have been identified as apoptosis inducers. | Introduces significant steric bulk and potential for pi-stacking interactions, fundamentally changing the target profile. | nih.gov |

| Cyclic aminomethyl | A cyclic aminomethyl or haloalkyl chain was a crucial substituent for Sirt2 inhibitory action. | Offers alternative steric and electronic properties compared to a simple amino or aryl group. | nih.gov |

Bioisosteric Replacements in Oxadiazole-Based Scaffolds

The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide groups to enhance metabolic stability. researchgate.netscispace.commdpi.com However, the ring itself can be replaced by other five-membered heterocycles to fine-tune a compound's properties.

A common bioisosteric replacement is the regioisomeric 1,3,4-oxadiazole (B1194373) ring. nih.govrsc.org This substitution can lead to significant changes in physicochemical and pharmacokinetic properties. For example, the 1,3,4-oxadiazole ring is generally more polar, which can result in reduced lipophilicity and higher aqueous solubility. nih.govrsc.org While this change can improve metabolic stability and reduce interactions with hERG channels, it has also been shown to reduce binding affinity for certain targets, such as the CB2 receptor, where a 10- to 50-fold reduction in affinity was observed upon replacement. nih.gov Other heterocycles like 1,3,4-thiadiazoles and triazoles are also considered bioisosteric analogues, each imparting distinct electronic and steric characteristics. nih.govnih.govmdpi.com

| Bioisostere | Property Changes Compared to 1,2,4-Oxadiazole | Impact on Biological Activity | Source |

| 1,3,4-Oxadiazole | Higher polarity, reduced lipophilicity, potentially higher metabolic stability. | Can lead to significantly reduced target affinity (e.g., 10-50x drop for CB2 ligands). | nih.govrsc.org |

| 1,3,4-Thiadiazole | Considered a classic bioisostere of the oxadiazole due to the similarity between sulfur and oxygen. | Often produces broadly similar biological properties. | mdpi.com |

| 1,2,3-Triazole | Used as an amide bond bioisostere, similar to the 1,2,4-oxadiazole. | Can improve pharmacological profiles by altering metabolic stability and binding interactions. | nih.gov |

The 5-amino group is a key functional group that can be targeted for bioisosteric replacement to improve pharmacokinetic or pharmacodynamic properties. While the 1,2,4-oxadiazole ring itself is a well-known bioisostere for amides and esters, the exocyclic amino group can also be replaced. lifechemicals.com

Strategies for replacing the amino group often involve substituting it with other small, polar groups that can participate in similar hydrogen bonding interactions. For instance, in the development of Sirt2 inhibitors, a cyclic aminomethyl group or a haloalkyl chain at the 5-position were found to be effective. nih.gov These groups maintain interactions within the binding pocket while altering properties like basicity, lipophilicity, and metabolic stability. Another approach is to replace the amino group with a hydroxyl group or a small alkyl ether, which can act as hydrogen bond acceptors. The goal is to maintain the crucial interactions for biological activity while potentially overcoming liabilities associated with the primary amine, such as rapid metabolism or unwanted off-target activities.

Correlations Between Molecular Structure and Specific Biological Pathways of 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine Analogs

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of research for understanding how modifications to its chemical structure influence its interaction with biological targets. These studies are pivotal in the optimization of lead compounds to enhance efficacy and selectivity for various therapeutic targets, including those involved in cancer and neurodegenerative diseases.

Electronic and Steric Effects of Substituents on Target Interactions

The biological activity of this compound analogs is significantly influenced by the electronic and steric properties of substituents on the benzyl and amine moieties. Research on related N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines has provided valuable insights into these effects, particularly in the context of anticancer activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents can also have a profound impact on the biological activity of these analogs. The steric bulk of substituents on the benzyl ring can affect the molecule's ability to fit into the binding pocket of a target protein. For example, bulky substituents at the ortho position of the benzyl ring could potentially cause steric hindrance, leading to a decrease in binding affinity. Conversely, in some cases, a certain degree of steric bulk might be necessary for optimal interaction with the target.

The following table summarizes the antiproliferative activity of some N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine analogs against the DU-145 human prostate cancer cell line, illustrating the impact of different substituents.

| Compound ID | R1 (at position 3) | R2 (on N-aryl) | IC50 (µM) nih.gov |

| 1 | 4-Methoxyphenyl | 4-Methoxyphenyl | 1.8 |

| 2a | 4-Chlorophenyl | 4-Methoxyphenyl | 1.1 |

| 2b | 4-Trifluoromethylphenyl | 4-Methoxyphenyl | 1.2 |

| 2c | 3,4-Dichlorophenyl | 4-Methoxyphenyl | 0.9 |

| 2d | 4-tert-Butylphenyl | 4-Methoxyphenyl | >10 |

| 2e | 2-Naphthyl | 4-Methoxyphenyl | 1.5 |

| 2f | 4-Biphenyl | 4-Methoxyphenyl | 1.3 |

| 2g | 3-Thienyl | 4-Methoxyphenyl | 2.5 |

| 2h | 4-Methoxyphenyl | 4-Chlorophenyl | 0.8 |

| 2i | 4-Methoxyphenyl | 4-Trifluoromethylphenyl | 0.7 |

| 2j | 4-Methoxyphenyl | 3,4-Dichlorophenyl | 0.5 |

| 2k | 4-Methoxyphenyl | 4-tert-Butylphenyl | >10 |

| 2l | 4-Methoxyphenyl | 2-Naphthyl | 0.6 |

| 2m | 4-Methoxyphenyl | 4-Biphenyl | 0.4 |

| 2n | 4-Methoxyphenyl | 3-Thienyl | 1.2 |

From this data, it can be inferred that electron-withdrawing groups on either aryl ring generally lead to an increase in antiproliferative activity (e.g., compounds 2c , 2h , 2i , 2j ). Conversely, bulky substituents like a tert-butyl group (2d , 2k ) resulted in a significant loss of activity, highlighting the importance of steric factors.

Key Pharmacophoric Features for Desired Biological Responses

A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For this compound analogs, several key pharmacophoric features can be identified based on their structure and the SAR of related compounds.

A general pharmacophore model for 1,2,4-oxadiazole-based bioactive compounds often includes:

A hydrogen bond donor: The amino group at the 5-position of the 1,2,4-oxadiazole ring can act as a hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atoms within the 1,2,4-oxadiazole ring can serve as hydrogen bond acceptors.

Aromatic/hydrophobic regions: The benzyl group at the 3-position provides a significant hydrophobic region that can engage in van der Waals or pi-stacking interactions with the target protein.

In the context of anticancer activity, a more specific pharmacophore model for N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines has been proposed which includes two aromatic rings connected to the central 1,2,4-oxadiazole core. nih.gov The relative orientation of these aromatic rings and the nature of their substituents are crucial for activity.

The following table outlines the key pharmacophoric features and their potential roles in the biological activity of this compound analogs.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Target Interaction |

| Hydrogen Bond Donor | 5-Amino group | Forms hydrogen bonds with acceptor groups in the target's binding site. |

| Hydrogen Bond Acceptor | 1,2,4-Oxadiazole ring nitrogens | Interacts with hydrogen bond donor groups of the target. |

| Aromatic/Hydrophobic Region 1 | 2-Fluorobenzyl group | Engages in hydrophobic and/or pi-stacking interactions. The fluorine atom can also participate in specific interactions. |

| Aromatic/Hydrophobic Region 2 | Potential aryl substituent on the 5-amino group | Provides an additional site for hydrophobic or aromatic interactions, influencing selectivity and potency. |

The spatial arrangement of these features is critical. The 1,2,4-oxadiazole ring acts as a rigid scaffold that holds the benzyl and amino groups in a specific orientation, which is essential for proper binding to the biological target. The flexibility of the benzyl group allows for some conformational adaptation within the binding pocket.

No Publicly Available Research Found on the Biological Interactions of this compound

Despite a comprehensive search of available scientific literature and databases, no specific mechanistic studies on the biological interactions of the chemical compound this compound or its direct derivatives were identified.

While the 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, and numerous studies have investigated the biological activities of various derivatives, research focusing specifically on the this compound structure appears to be absent from the public domain.

The broader class of 1,2,4-oxadiazole derivatives has been explored for a range of biological activities, including enzyme inhibition and receptor interaction. For instance, different compounds containing the 1,2,4-oxadiazole ring have been investigated as inhibitors of enzymes such as monoamine oxidases (MAOs), p38 mitogen-activated protein kinase (MAPK), and 5-lipoxygenase (5-LOX). Similarly, various 1,2,4-oxadiazole derivatives have been studied for their interactions with receptors like metabotropic glutamate (B1630785) receptors (mGluR), GABA-A receptors, and muscarinic cholinergic receptors.

Furthermore, the inclusion of a fluorinated benzyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. The fluorine atom can modulate the electronic properties of the molecule and participate in specific interactions with biological targets.

However, without specific studies on this compound, it is not possible to provide a detailed and scientifically accurate account of its mechanistic investigations, as requested. The exploration of its molecular targets, intracellular mechanisms of action, and comparative analyses with other bioactive agents remains an unaddressed area in published research.

Therefore, the following sections of the requested article cannot be generated based on currently available scientific information:

Mechanistic Investigations of Biological Interactions of 3 2 Fluorobenzyl 1,2,4 Oxadiazol 5 Amine Derivatives

Comparative Mechanistic Analyses with Known Bioactive Agents

Further experimental research would be required to elucidate the biological properties and mechanisms of action of 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine.

Potential Biological Applications and Pharmacological Profiles of 1,2,4 Oxadiazole Derivatives

Research into Antimicrobial Properties

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The 1,2,4-oxadiazole (B8745197) scaffold has been identified as a promising pharmacophore in the development of new anti-infective drugs. nih.gov

Derivatives of 1,2,4-oxadiazole have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain 3-substituted 5-amino-1,2,4-oxadiazoles have shown potent antimicrobial effects. One study reported a compound from this class with significant minimum inhibitory concentrations (MIC) against various bacteria, including Staphylococcus aureus (0.15 µg/mL) and Escherichia coli (0.05 µg/mL). nih.gov Another line of research highlighted 5-amino-1,2,4-oxadiazoles with activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. nih.gov

While these findings underscore the potential of the 5-amino-1,2,4-oxadiazole (B13162853) core in developing new antibiotics, specific studies on the antibacterial properties of 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine are not extensively documented in the reviewed literature.

The 1,2,4-oxadiazole nucleus is also a constituent of compounds investigated for their antifungal properties. Research has shown that certain derivatives are active against various fungal pathogens. For example, a study on 3-substituted 5-amino 1,2,4-oxadiazoles reported activity against Candida albicans (MIC of 12.5 µg/mL) and Trichophyton mentagrophytes (MIC of 6.3 µg/mL). nih.gov Other research has focused on designing 1,2,4-oxadiazole derivatives that target specific fungal enzymes, such as succinate (B1194679) dehydrogenase. mdpi.commdpi.com

Research into Anticancer Activity

The development of novel anticancer agents is a critical area of pharmacological research. Various 1,2,4-oxadiazole derivatives have been evaluated for their potential as cancer therapeutics, acting through several mechanisms of action. nih.gov

Apoptosis, or programmed cell death, is a key process that is often dysregulated in cancer. Inducing apoptosis in cancer cells is a major goal of chemotherapy. The discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new class of apoptosis inducers marked a significant breakthrough. nih.gov These compounds have been shown to trigger apoptosis in various cancer cell lines. Flow cytometry assays have confirmed that certain 1,2,4-oxadiazole derivatives can act as potent, dose-dependent inducers of apoptosis in human breast adenocarcinoma and melanoma cell lines. nih.gov A new series of 1,2,4-oxadiazole-based compounds has been developed to target the EGFR inhibitory pathway, with the lead compound showing an ability to cause G2/M arrest and, to a lesser extent, apoptosis. nih.gov

However, specific research detailing the apoptosis-inducing capabilities of This compound has not been identified in the reviewed literature.

Tubulin is a critical protein involved in cell division, and its inhibition is a validated strategy in cancer therapy. Experimental and computational studies have unequivocally identified diaryl 5-amino-1,2,4-oxadiazoles as potent tubulin inhibitors. nih.govnih.gov A good correlation has been observed between the tubulin-binding and cytostatic properties for many of these compounds. nih.gov

A comparative structure-activity relationship (SAR) analysis of twenty-five diaryl 5-amino-1,2,4-oxadiazoles provided insights into their binding mechanism. nih.gov A particularly relevant compound, 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole , a close structural analog to the subject of this article, demonstrated slightly better tubulin binding activity than a related lead candidate, 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. nih.gov The presence of an alkyl or alkoxyl group in the 4-position of the phenylamino (B1219803) fragment was found to be critical for antitubulin activity. nih.gov These findings suggest that the anticancer activity of diaryl 5-amino-1,2,4-oxadiazoles is predominantly related to their potential to inhibit tubulin. nih.gov

| Compound Name | Structure | Activity Notes |

| 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole | Demonstrated good tubulin binding activity. nih.gov | |

| 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole | More active in in-vitro experiments compared to the 2-fluoro analog. nih.gov |

This table is interactive and can be sorted by column.

Human carbonic anhydrases (hCAs) are a family of enzymes involved in various physiological processes, and certain isoforms are associated with cancer. The inhibition of these tumor-associated hCA isoforms is a promising strategy for cancer therapy. A class of 1,2,4-oxadiazol-5-yl benzene (B151609) sulfonamides has shown potent, low-nanomolar inhibitory properties toward hCA IX, a cancer-related isoform. unipi.it Further research into diversely substituted 1,2,4-oxadiazole-containing primary aromatic sulfonamides has revealed submicromolar inhibition of the cancer-related membrane-bound isoform hCA IX. unipi.it

While the broader class of substituted oxadiazoles (B1248032) shows promise as carbonic anhydrase inhibitors, there is no specific information available on the inhibitory activity of This compound against human carbonic anhydrases in the reviewed scientific literature.

Research into Anti-Inflammatory Effects of 1,2,4-Oxadiazole Derivatives

Inflammation is a key pathological feature in numerous diseases, and the search for effective anti-inflammatory agents is a major focus of pharmaceutical research. nih.gov Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated notable anti-inflammatory and antioxidant activities. nih.gov Research has shown that these compounds can target key enzymes and pathways involved in the inflammatory response. For instance, some 1,2,4-oxadiazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. tandfonline.comnih.gov

In one study, a series of flavone (B191248) 1,2,4-oxadiazole derivatives were synthesized and evaluated for their potential in treating Parkinson's disease, a condition with a significant inflammatory component. nih.gov The optimal compound from this series, Flo8, showed potent anti-inflammatory and antioxidant effects by inhibiting reactive oxygen species (ROS) and nitric oxide (NO) release in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Further in vivo studies indicated that Flo8 could ameliorate motor deficits and inhibit inflammatory signaling pathways. nih.gov Other research has explored different 1,2,4-oxadiazole derivatives for their ability to modulate nuclear receptors like the Farnesoid X receptor (FXR) and Pregnane X receptor (PXR), which are involved in regulating inflammatory responses in the intestine. mdpi.com

| Derivative Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Flavone 1,2,4-oxadiazole derivatives (e.g., Flo8) | LPS-induced BV2 Microglia cells; MPTP-induced Parkinson's disease model mice | Inhibited NO and ROS release; ameliorated motor deficits and inhibited inflammatory signaling pathways. nih.gov | nih.gov |

| 1,3,4-Oxadiazole (B1194373) derivatives (related scaffold) | COX-1/COX-2 enzymes | Some derivatives were identified as potent and selective COX-2 inhibitors with superior in vivo anti-inflammatory activity compared to celecoxib. tandfonline.com | tandfonline.com |

| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | Farnesoid X receptor (FXR) and Pregnane X receptor (PXR) | Identified as dual FXR antagonists and PXR agonists, suggesting potential for treating inflammatory disorders. mdpi.com | mdpi.com |

Research into Antiviral Potential, Including Anti-HIV Agents

The 1,2,4-oxadiazole nucleus is a structural component in various compounds investigated for their antiviral properties. nih.gov Research has spanned a range of viruses, with a notable focus on the human immunodeficiency virus (HIV). tandfonline.comresearchgate.net Scientists have explored the use of 1,2,4-oxadiazoles as non-classical isosteres for amide bonds in known antiviral agents to develop new lead candidates. researchgate.net

In a study focused on creating novel anti-HIV-1 inhibitors, researchers synthesized isoxazole-1,2,4-oxadiazole analogs. researchgate.net Two compounds from this series, 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, were found to significantly inhibit HIV-1 replication in human CD4+ reporter cell lines at non-cytotoxic concentrations. researchgate.net Beyond HIV, other research has pointed to the potential of 1,2,4-oxadiazole derivatives as inhibitors of the dengue virus NS5 polymerase. mdpi.com The broad antiviral potential is also highlighted in patents describing 1,2,4-oxadiazole derivatives as immunomodulators capable of inhibiting the programmed cell death 1 (PD-1) signaling pathway, which could be relevant for treating chronic viral infections. google.com

| Derivative Class | Viral Target | Key Findings | Reference |

|---|---|---|---|

| Isoxazole-1,2,4-oxadiazole hybrids | HIV-1 | Showed significant inhibition of HIV-1 replication in TZM-bl and CEM-GFP cell lines. researchgate.net | researchgate.net |

| General 1,2,4-oxadiazole derivatives | Dengue Virus | Investigated as inhibitors of the NS5 polymerase enzyme. mdpi.com | mdpi.com |

| General 1,2,4-oxadiazole derivatives | Programmed cell death 1 (PD-1) pathway | Described as immunomodulators with potential use in treating disorders like chronic infections via immunopotentiation. google.com | google.com |

Research into Central Nervous System (CNS) Activity

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to penetrate the central nervous system (CNS) and interact with various neurological targets. rjptonline.org This has led to the exploration of their potential as anticonvulsant, antidepressant, and anxiolytic agents.

Several studies have investigated 1,2,4-oxadiazole derivatives for their ability to prevent or reduce the severity of seizures. nih.govrjptonline.org A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives demonstrated considerable activity in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models, which are standard preclinical tests for anticonvulsant drugs. rjptonline.org Some of these compounds were found to be protective in the PTZ model in rats with an oral ED50 of 25.5 mg/kg and in the MES model with an oral ED50 of 14.6 mg/kg. rjptonline.org Further investigations revealed that certain oxadiazoles act as selective GABA potentiating compounds, which is a common mechanism of action for anticonvulsant drugs. rjptonline.org

| Derivative Class | Anticonvulsant Model | Key Findings | Reference |

|---|---|---|---|

| 3- and 5-aryl-1,2,4-oxadiazole derivatives | Pentylenetetrazole (PTZ) and Maximal Electroshock Seizure (MES) models in rats | Exhibited significant anticonvulsant activity with oral ED50 values of 25.5 mg/kg (PTZ) and 14.6 mg/kg (MES). rjptonline.org | rjptonline.org |

| Chromeno oxadiazoles | Not specified | Some newly synthesized compounds exhibited excellent anticonvulsant activity compared to the standard drug Diazepam. researchgate.net | researchgate.net |

| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | Not specified for anticonvulsant activity, but CNS activity is a broad area of study for this class. | While primarily tested for anticancer activity, the general class of 1,2,4-oxadiazoles is known for CNS applications. tandfonline.com | tandfonline.com |

The potential of 1,2,4-oxadiazole derivatives to treat anxiety and depression has also been a subject of research. nih.govdoaj.org A study focused on developing positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) synthesized a group of 1,2,4-oxadiazole derivatives. nih.govtandfonline.com Several of these compounds demonstrated significant anxiolytic-like properties in the stress-induced hyperthermia (SIH) test and antipsychotic-like effects in the DOI-induced head twitch response test. nih.govtandfonline.com The results indicated that these compounds hold potential for treating pathological conditions like anxiety. nih.gov The variable efficacy observed in vivo was suggested to be due to differing pharmacokinetic properties among the tested compounds. nih.gov

| Derivative Class | Biological Target/Model | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives (mGlu4 PAMs) | Stress-Induced Hyperthermia (SIH) test; DOI-induced head twitch test | Demonstrated significant anxiolytic- and antipsychotic-like properties. nih.govtandfonline.com | nih.govtandfonline.com |

| General 1,2,4-oxadiazole derivatives | Group III mGlu receptors | In vivo studies indicate the anxiolytic properties of tested PAMs of mGlu group III receptors. nih.gov | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. researchgate.net The 1,2,4-oxadiazole scaffold has been investigated for its MAO inhibitory potential. nih.govnih.gov In one study, a series of 1,2,4-oxadiazole derivatives showed higher selectivity towards the MAO-B enzyme. nih.gov Specifically, compounds with a phenyl ring at position 3 and a thiophene (B33073) motif at position 5 of the oxadiazole ring were found to be optimal for MAO-B inhibition. nih.gov Another study on different 1,2,4-oxadiazole-based derivatives found that compounds 3b and 4c were excellent MAO-B inhibitors, proving more potent than the reference standard biperiden. nih.gov Research on the closely related 1,2,4-oxadiazin-5(6H)-one scaffold also demonstrated potent MAO-B inhibition, suggesting that this general structural class could be a source of lead compounds for developing antiparkinsonian drugs. researchgate.net

| Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Thiophene/1,2,4-oxadiazole amide derivatives | MAO-B | Compounds 2b and 2c showed remarkable MAO-B inhibitory potential, being 3.55 and 1.17 times more potent than biperiden, respectively. nih.gov | nih.gov |

| 1,2,4-Oxadiazole-based N-acylhydrazone derivatives | MAO-B | Compounds 3b and 4c showed excellent MAO-B inhibitory potential, more potent than biperiden. nih.gov | nih.gov |

| 1,2,4-Oxadiazin-5(6H)-one derivatives (related scaffold) | MAO-B | Identified as potent MAO-B inhibitors, considered lead compounds for antiparkinsonian drugs. researchgate.net | researchgate.net |

Research into Other Therapeutic Areas

The versatility of the 1,2,4-oxadiazole scaffold has led to its investigation in numerous other therapeutic areas. Extensive research has highlighted its potential in developing agents with a wide range of biological activities, including:

Anticancer: Various derivatives have shown antiproliferative activity against different cancer cell lines. tandfonline.comencyclopedia.pub

Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties. tandfonline.comdoaj.org

Antidiabetic: Some 1,2,4-oxadiazole derivatives have been explored for their potential in managing metabolic disorders. doaj.org

Neuroprotective: Beyond the CNS activities mentioned, some compounds have been studied for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govdoaj.orgnih.gov

Analgesic: The analgesic properties of this class of compounds have also been identified. nih.gov

This broad spectrum of activity underscores the importance of the 1,2,4-oxadiazole ring as a privileged scaffold in the ongoing search for new therapeutic agents. doaj.orgrjptonline.org

Antidiabetic Activity

The management of diabetes mellitus involves various therapeutic strategies, including the inhibition of key enzymes involved in carbohydrate metabolism. Oxadiazoles, as a class of heterocyclic compounds, are recognized for their potential to modulate biological targets relevant to diabetes. juniperpublishers.comnih.gov The primary mechanism explored for the antidiabetic action of oxadiazole derivatives is the inhibition of digestive enzymes such as α-amylase and α-glucosidase. juniperpublishers.com By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia. juniperpublishers.com

Another significant target in antidiabetic research is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling pathways. Its inhibition can enhance insulin sensitivity, making it a promising strategy for treating type 2 diabetes. juniperpublishers.com

While the broader class of oxadiazoles has been investigated for these properties, detailed studies providing specific inhibitory concentrations (IC₅₀ values) are more extensively reported for the 1,3,4-oxadiazole isomer. researchgate.net Although the 1,2,4-oxadiazole scaffold is of great interest in medicinal chemistry, specific and comprehensive data tables detailing its α-amylase or α-glucosidase inhibitory activity were not prominently available in the reviewed literature. Therefore, a data table for this specific activity has not been included.

Antiparasitic Activity

Parasitic diseases, including Chagas disease and leishmaniasis, present significant global health challenges, necessitating the development of new therapeutic agents. researchgate.net The 1,2,4-oxadiazole ring is a versatile scaffold that has been incorporated into novel compounds with significant antiparasitic properties. researchgate.net

Research has demonstrated the efficacy of 1,2,4-oxadiazole derivatives against various parasitic protozoa. For instance, certain derivatives have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Studies have identified compounds with greater potency than the standard drug, benznidazole. Similarly, novel 1,2,4-oxadiazole derivatives have been investigated for their effects on Leishmania infantum, the etiological agent of visceral leishmaniasis, showing promising results in both promastigote and amastigote forms of the parasite. researchgate.net

The antiparasitic activity of selected 1,2,4-oxadiazole derivatives is summarized in the table below.

| Compound Name | Target Organism | Activity (IC₅₀) | Reference |

| 3-(4-chlorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2,4-oxadiazole-5-carbohydrazide | Trypanosoma cruzi (trypomastigotes) | 3.6 µmol L⁻¹ | |

| N'-[(E)-(4-nitrophenyl)methylidene]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide | Trypanosoma cruzi (trypomastigotes) | 3.9 µmol L⁻¹ | |

| Benznidazole (Reference) | Trypanosoma cruzi (trypomastigotes) | 5.0 µmol L⁻¹ | |

| 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole (Ox1) | Leishmania infantum (promastigotes) | 26.7 µM | researchgate.net |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | Trypanosoma cruzi | - | researchgate.net |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of drug-resistant strains highlights the urgent need for new antitubercular drugs. The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of novel anti-TB agents. researchgate.net

Researchers have synthesized and evaluated various 1,2,4-oxadiazole derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. Some of these compounds have demonstrated significant inhibitory activity, with Minimum Inhibitory Concentration (MIC) values indicating their potential as potent antitubercular molecules. researchgate.net For example, a series of quinoline-linked 1,2,4-oxadiazole derivatives has been studied, with some compounds showing high potency against both wild-type and monoresistant strains of M. tuberculosis. researchgate.net

The antitubercular activity of selected 1,2,4-oxadiazole derivatives is presented in the table below.

| Compound Name | Target Organism | Activity (MIC) | Reference |

| A quinoline-piperazine-1,2,4-oxadiazole derivative (Compound 3a) | Mycobacterium tuberculosis H37Rv | 0.5 µg mL⁻¹ | researchgate.net |

| Substituted 1,2,4-oxadiazole (Compound 2a) | Mycobacterium tuberculosis H37Rv | >100 µg mL⁻¹ (% Inhibition: 92%) | researchgate.net |

| Substituted 1,2,4-oxadiazole (Compound 2b) | Mycobacterium tuberculosis H37Rv | >100 µg mL⁻¹ (% Inhibition: 91-96%) | researchgate.net |

Future Directions and Advanced Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 5-amino-substituted 1,2,4-oxadiazoles is a critical area of research, as efficient and selective methods are essential for generating diverse compound libraries for screening. A convenient and straightforward synthesis involves the reaction of amidoximes with carbodiimides. nih.gov Another reported strategy involves a multicomponent reaction of Z-chlorooximes, isocyanides, and hydroxylamines, which proceeds through an aminodioxime intermediate that is transformed into the final product via a Mitsunobu–Beckmann rearrangement. tandfonline.com

Future research could focus on optimizing these existing methods for the specific synthesis of 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine. This includes exploring a range of catalysts, solvent systems, and reaction conditions to improve yields and reduce reaction times. Furthermore, the development of novel synthetic pathways, potentially utilizing flow chemistry or microwave-assisted synthesis, could offer significant advantages in terms of efficiency, scalability, and environmental impact. nih.gov A key goal is to develop protocols that are not only high-yielding but also highly selective, minimizing the formation of impurities and simplifying purification processes.

Table 1: Comparison of Synthetic Strategies for 5-Amino-1,2,4-Oxadiazoles

| Route | Key Reactants | Key Features | Potential for Adaptation |

| Route A | Amidoximes, Carbodiimides | Straightforward, convenient | High, adaptable to various substituted amidoximes. nih.gov |

| Route B | Z-Chlorooximes, Isocyanides, Hydroxylamines | Multicomponent, one-pot reaction | Moderate, requires specific chlorooxime precursors. tandfonline.com |

| Route C | Aminonitrone, Hydroxylamine (B1172632), Isocyanide | Room temperature conditions | High, offers an alternative pathway with different starting materials. nih.gov |

| Route D | Trichloromethyl-1,2,4-oxadiazoles, Ammonia (B1221849) | Post-cyclization modification | Moderate, depends on the availability of the trichloromethyl precursor. nih.gov |

Advanced Computational Studies for Rational Design and Optimization

Computational chemistry provides powerful tools for the rational design and optimization of novel therapeutic agents. For the 1,2,4-oxadiazole (B8745197) scaffold, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations have been successfully employed. researchgate.netmdpi.com QSAR models have been developed to predict the anticancer activity of 1,2,4-oxadiazole derivatives, providing insights into the structural features that govern their biological effects. researchgate.netmdpi.com Molecular docking studies have helped to elucidate the binding modes of these compounds with various biological targets, including caspase-3 and the epidermal growth factor receptor (EGFR). mdpi.comnih.gov

For this compound, advanced computational studies could be used to predict its potential biological activities and to guide the design of more potent and selective analogs. DFT calculations can be used to determine the molecule's electronic properties, such as its HOMO-LUMO gap, which can be correlated with its reactivity and potential applications in optoelectronics. tandfonline.com Molecular dynamics simulations can provide a deeper understanding of the compound's interactions with target proteins, helping to rationalize its mechanism of action and to identify key binding interactions that can be optimized for improved affinity and specificity. nih.gov

Expanding the Scope of Biological Target Identification and Validation

Derivatives of the 1,2,4-oxadiazole ring have been shown to interact with a diverse range of biological targets, highlighting the scaffold's versatility. Known targets include enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), which are relevant to Alzheimer's disease. rsc.orgnih.gov Other identified targets include protein kinases like EGFR and BRAF, which are implicated in cancer, and structural proteins like tubulin. nih.govnih.gov

A crucial future direction for this compound is the systematic identification and validation of its biological targets. This can be achieved through a combination of in silico screening against known protein target libraries and experimental high-throughput screening assays. Once initial hits are identified, target validation studies will be essential to confirm the compound's mechanism of action. The presence of the 2-fluorobenzyl group may confer unique target selectivity compared to other derivatives, and exploring this potential is a key research objective. Identifying novel biological targets for this compound could open up new therapeutic avenues for a range of diseases.

Table 2: Selected Biological Targets of 1,2,4-Oxadiazole Derivatives

| Biological Target | Therapeutic Area | Example Derivative Class | Reference(s) |

| EGFR/BRAF Kinases | Cancer | Quinazoline-hybrids | nih.govfrontiersin.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Phenyl/Thiophene (B33073) substituted | rsc.orgnih.gov |

| Tubulin | Cancer | Diaryl 5-amino-1,2,4-oxadiazoles | nih.gov |

| Peroxisome Proliferator-Activated Receptor α (PPAR-α) | Cancer | Pyridinyl-thiophenyl substituted | rsc.org |

| Caspase-3 | Cancer | Diaryl substituted | mdpi.com |

Exploration of this compound in Material Science Applications

Beyond its potential in medicinal chemistry, the 1,2,4-oxadiazole ring system is also a valuable component in the development of advanced materials. lifechemicals.com Its rigid, planar structure and electronic properties make it suitable for applications in optoelectronics and as a backbone for energetic materials.

Optoelectronic Properties

Oxadiazole derivatives are known for their electron-transporting and hole-blocking properties, making them excellent candidates for use in Organic Light Emitting Diodes (OLEDs). tandfonline.comdaneshyari.com Computational studies using DFT and Time-Dependent DFT (TD-DFT) have been used to predict the optoelectronic properties of various oxadiazole-based compounds, including their HOMO-LUMO gaps, reorganization energies, and charge injection barriers. tandfonline.comresearchgate.net These calculations help in designing novel materials with improved performance for OLED devices.

The specific structure of this compound, with its electron-withdrawing fluorine atom and potential for intermolecular hydrogen bonding via the amine group, could lead to interesting photophysical properties. Future research should involve both computational modeling and experimental characterization of its absorption and fluorescence spectra, as well as an evaluation of its performance as a component in OLEDs. The fluorine substitution could fine-tune the emission wavelength, potentially leading to materials for deep blue fluorescence. researchgate.net

Energetic Material Development

The 1,2,4-oxadiazole backbone is valued in the field of energetic materials due to its high nitrogen content, high heat of formation, and thermal stability. frontiersin.orgfrontiersin.org By incorporating energetic moieties such as -NO2 or -ONO2 onto the oxadiazole ring, researchers have designed and synthesized new compounds with high detonation performance and low sensitivity. frontiersin.orgfrontiersin.org The combination of the 1,2,4-oxadiazole ring with other heterocyclic systems, like furazan (B8792606) or tetrazole, has been a successful strategy for creating advanced energetic materials with a good balance of power and safety. nih.govnih.gov